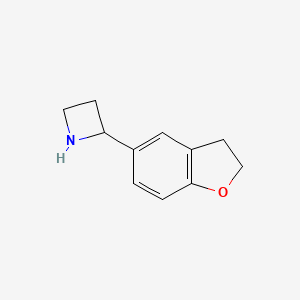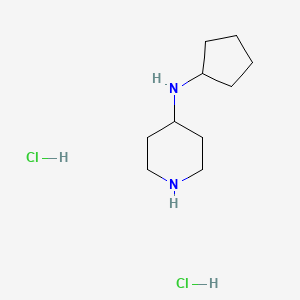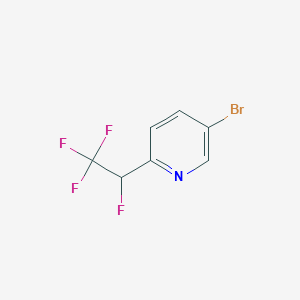
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is an organic compound with the molecular formula C7H4BrF4N It is a pyridine derivative where the pyridine ring is substituted with a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents, lithium reagents, and other nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under specific conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the tetrafluoroethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-(1,2,2,2-tetrafluoroethyl)pyridine: Lacks the bromine substitution at the 5-position.
Uniqueness
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a tetrafluoroethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H4BrF4N |
|---|---|
Molekulargewicht |
258.01 g/mol |
IUPAC-Name |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H |
InChI-Schlüssel |
KCANCJTXSLTOBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


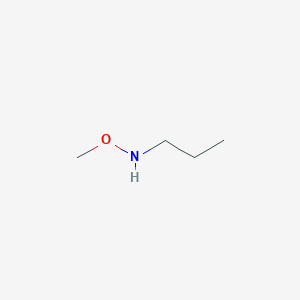
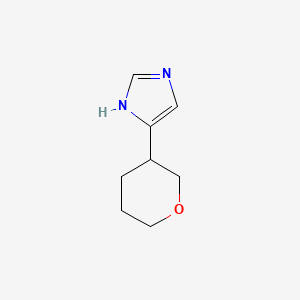

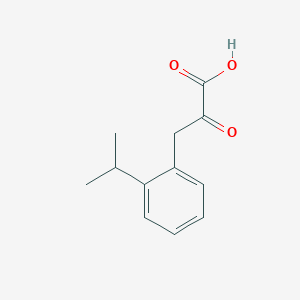
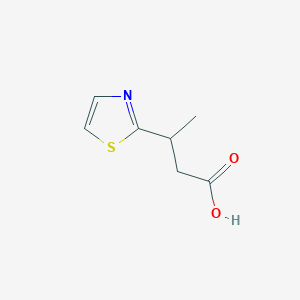
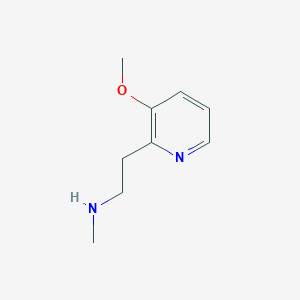

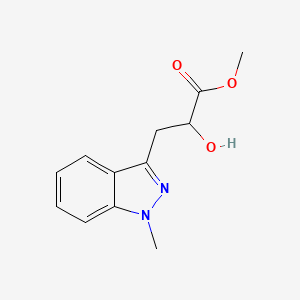
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

